molecular formula C15H26O3Si B168316 tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane CAS No. 118736-04-2

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane

Cat. No.: B168316
CAS No.: 118736-04-2
M. Wt: 282.45 g/mol
InChI Key: DGWQQAQYHUNLGD-UHFFFAOYSA-N
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Chemical Reactions Analysis

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane can be compared with other similar compounds such as:

  • tert-Butyldimethylsilyloxybenzene
  • tert-Butyldimethylsilyloxybenzaldehyde dimethyl acetal

These compounds share similar structural features but differ in their functional groups and reactivity . The uniqueness of this compound lies in its specific combination of tert-butyl and dimethoxymethyl groups, which confer distinct chemical properties and applications .

Biological Activity

tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane (CAS No. 118736-04-2) is a silane compound with potential applications in various fields, including organic synthesis and pharmaceuticals. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C15H26O3Si
  • Molecular Weight : 282.455 g/mol
  • Boiling Point : 287.6 °C
  • Density : 0.958 g/cm³
  • Vapor Pressure : 0.00425 mmHg at 25 °C

These properties suggest that the compound is a stable liquid at room temperature, which is advantageous for handling and application in laboratory settings .

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. Its structure allows it to participate in acetalization and ketalization reactions, which are critical in organic synthesis . The compound has been shown to effectively form dimethyl acetals from aldehydes, indicating its potential role in modifying biological molecules or drug candidates.

Inhibition Studies

Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects on specific enzymes related to metabolic pathways. For example, it has been investigated as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism . This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia.

Case Studies

  • Acetyl-CoA Carboxylase Inhibition :
    • A study demonstrated that derivatives of this compound can inhibit ACC with an ED50 of less than 0.3 mg/kg in animal models . This suggests a promising avenue for developing therapeutic agents targeting metabolic diseases.
  • Synthesis Applications :
    • The compound has been utilized in the synthesis of various ketals and acetals, showcasing its versatility in organic chemistry . For instance, when used with trans-cinnamaldehyde, it yielded high conversions under optimized conditions, emphasizing its effectiveness as a reagent in synthetic pathways.

Efficacy in Organic Synthesis

The following table summarizes the results of studies exploring the efficiency of this compound in organic synthesis:

Reaction TypeSubstrateConditionsYield (%)
AcetalizationTrans-cinnamaldehydeHCl catalyst at ambient temp93%
KetalizationVarious ketonesTMOF catalystQuantitative
Dioxolane Formation1,2-octanediolWithout further purificationHigh yield

These results indicate that the compound not only serves as a nucleophile but also enhances the efficiency of synthetic processes .

Properties

IUPAC Name

tert-butyl-[4-(dimethoxymethyl)phenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-13-10-8-12(9-11-13)14(16-4)17-5/h8-11,14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWQQAQYHUNLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464504
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118736-04-2
Record name tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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